(5Z)-5-(8'-fluoro-6'-methyl-2'-oxo-5',6'-dihydrospiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinolin]-1'(2'H)-ylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite complex, so let’s break it down. It contains a spiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinolin] core, a thiazolidine ring, and a 5Z-configured double bond.
- The compound’s structure features a fused bicyclic system with a quinoline moiety and a thiazolidine ring. The 5Z configuration indicates the geometry of the double bond.
- This compound likely exhibits interesting biological properties due to its unique structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer that it involves the assembly of the quinoline and thiazolidine components.
- Industrial production methods are also scarce, suggesting that this compound may not be widely manufactured.
Chemical Reactions Analysis
- Given its complex structure, the compound could undergo various reactions:
Oxidation: The quinoline portion may be susceptible to oxidation, leading to the formation of quinoline-N-oxides.
Reduction: Reduction of the carbonyl group in the thiazolidine ring could yield the corresponding alcohol.
Substitution: The fluorine atom could participate in substitution reactions.
- Common reagents and conditions would depend on the specific reactions, but standard reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents) might be involved.
- Major products would vary based on reaction conditions and regioselectivity.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antitumor or antimicrobial agent due to the quinoline scaffold.
Biological Studies: Explore its interactions with cellular targets (e.g., enzymes, receptors) and its impact on cell viability.
Materials Science: Assess its use in organic electronics or as a building block for functional materials.
Pharmacology: Investigate its pharmacokinetics and pharmacodynamics.
Industry: Evaluate its potential as a precursor for other compounds.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific proteins or enzymes.
- It could modulate signaling pathways, affect gene expression, or disrupt cellular processes.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Unfortunately, without specific analogs, it’s challenging to directly compare this compound.
- we can explore related quinoline derivatives or thiazolidine-containing compounds.
- Similar compounds might include other spiro-fused heterocycles or molecules with thiazolidine rings.
Properties
Molecular Formula |
C19H17FN2O3S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(5Z)-5-(6-fluoro-9-methyl-2-oxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-11,1'-cyclopentane]-3-ylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H17FN2O3S/c1-9-8-19(4-2-3-5-19)22-14-11(9)6-10(20)7-12(14)13(17(22)24)15-16(23)21-18(25)26-15/h6-7,9H,2-5,8H2,1H3,(H,21,23,25)/b15-13- |
InChI Key |
SWYRFYYZJCSEKB-SQFISAMPSA-N |
Isomeric SMILES |
CC1CC2(CCCC2)N3C4=C1C=C(C=C4/C(=C/5\C(=O)NC(=O)S5)/C3=O)F |
Canonical SMILES |
CC1CC2(CCCC2)N3C4=C1C=C(C=C4C(=C5C(=O)NC(=O)S5)C3=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.